molecular formula C15H18N2O3 B14434484 1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine CAS No. 76691-33-3

1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine

Cat. No.: B14434484
CAS No.: 76691-33-3
M. Wt: 274.31 g/mol
InChI Key: OLBKOFYAZVZSOY-VAWYXSNFSA-N
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Description

1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine is an organic compound that features a piperidine ring attached to a propenyl group substituted with a methyl and a nitrophenyl group

Preparation Methods

The synthesis of 1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 2-methyl-3-piperidone under basic conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine include:

    1-(2-Methyl-3-(4-aminophenyl)-1-oxo-2-propenyl)piperidine: This compound has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.

    1-(2-Methyl-3-(4-chlorophenyl)-1-oxo-2-propenyl)piperidine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

76691-33-3

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

(E)-2-methyl-3-(4-nitrophenyl)-1-piperidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C15H18N2O3/c1-12(15(18)16-9-3-2-4-10-16)11-13-5-7-14(8-6-13)17(19)20/h5-8,11H,2-4,9-10H2,1H3/b12-11+

InChI Key

OLBKOFYAZVZSOY-VAWYXSNFSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)N2CCCCC2

Canonical SMILES

CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCCC2

Origin of Product

United States

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